molecular formula C20H23NS B11621075 2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole

2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole

Cat. No.: B11621075
M. Wt: 309.5 g/mol
InChI Key: ZUOQJSAAALVSBB-UHFFFAOYSA-N
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Description

2-Phenyl-4-(tricyclo[4311~3,8~]undec-1-yl)-1,3-thiazole is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole typically involves multiple steps, starting with the formation of the tricyclic core. This can be achieved through a series of reactions, including Diels-Alder and Conia-ene reactions . The phenyl and thiazole groups are then introduced through subsequent steps involving cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole is unique due to its combination of a tricyclic core with a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

IUPAC Name

2-phenyl-4-(1-tricyclo[4.3.1.13,8]undecanyl)-1,3-thiazole

InChI

InChI=1S/C20H23NS/c1-2-4-17(5-3-1)19-21-18(13-22-19)20-10-14-6-7-15(11-20)9-16(8-14)12-20/h1-5,13-16H,6-12H2

InChI Key

ZUOQJSAAALVSBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C4=CSC(=N4)C5=CC=CC=C5

Origin of Product

United States

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